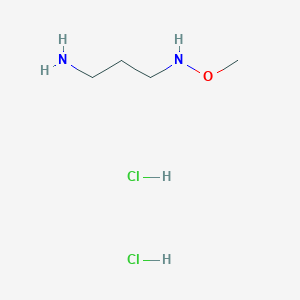

(3-Aminopropyl)(methoxy)amine dihydrochloride

Vue d'ensemble

Description

(3-Aminopropyl)(methoxy)amine dihydrochloride is a chemical compound with the molecular formula C4H14Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powder form and is known for its stability under normal storage conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methoxy)amine dihydrochloride involves the reaction of 3-aminopropylamine with methoxyamine under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

(3-Aminopropyl)(methoxy)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Applications De Recherche Scientifique

(3-Aminopropyl)(methoxy)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Mécanisme D'action

The mechanism of action of (3-Aminopropyl)(methoxy)amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to (3-Aminopropyl)(methoxy)amine dihydrochloride include:

- (3-Aminopropyl)(methoxy)methylamine dihydrochloride

- (3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific research applications .

Activité Biologique

(3-Aminopropyl)(methoxy)amine dihydrochloride, with the molecular formula C4H14Cl2N2O and CAS number 145494-52-6, is a versatile compound used extensively in scientific research. Its unique properties make it suitable for various applications in chemistry and biology, particularly in enzyme studies and protein interactions. This article delves into its biological activity, mechanisms, and research findings.

| Property | Description |

|---|---|

| Molecular Weight | 177.07 g/mol |

| IUPAC Name | N'-methoxypropane-1,3-diamine; dihydrochloride |

| InChI Key | VNZLTHKSMBUAON-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its role as a ligand that interacts with proteins and enzymes. This interaction can modulate various biochemical pathways, influencing cellular functions such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Protein Interaction : It can affect protein-protein interactions, potentially influencing signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing ammonium groups. Cationic polymers, which include amines like this compound, have shown significant antimicrobial activity against various pathogens:

- Mechanism : The cationic nature allows these compounds to disrupt bacterial cell membranes, leading to cell lysis.

- Comparison with Other Compounds : Research indicates that compounds with primary or secondary ammonium groups exhibit higher antimicrobial activity than those with quaternary ammonium groups .

Cytotoxicity Studies

Cytotoxicity tests are essential for evaluating the safety profile of new compounds. In vitro studies using human cancer cell lines have demonstrated varying degrees of cytotoxic effects:

- Cell Lines Tested : Commonly tested lines include MDA-MB-468 (breast cancer) and HT29 (colon cancer).

- Findings : Some derivatives of related compounds showed low micromolar GI50 values, indicating potential as antitumor agents .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of cationic polymers similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated that:

- Gram-positive bacteria were more susceptible compared to Gram-negative strains due to structural differences in their cell walls.

- The minimum inhibitory concentration (MIC) was notably lower for Gram-positive bacteria, suggesting a promising application in developing antimicrobial agents .

Study 2: Antitumor Potential

Another significant study focused on synthesizing methoxy-substituted isoflavones as potential antitumor agents. The findings revealed:

- Certain derivatives exhibited potent growth inhibition in breast cancer cell lines.

- The mechanism involved inducing cytochrome P450 activity, enhancing the bioactivation of these compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (3-Aminopropyl)(methoxy)methylamine dihydrochloride | Amine | Moderate antimicrobial activity |

| (3-Aminopropyl)(5-methylpyridin-2-yl)amine dihydrochloride | Amine | Potential antitumor properties |

The unique combination of functional groups in this compound allows it to participate in diverse chemical reactions, making it a valuable tool in scientific research.

Propriétés

IUPAC Name |

N'-methoxypropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-7-6-4-2-3-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZLTHKSMBUAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.